molecular formula C6H8Cl4O2 B13736812 Tetrachloroethyl butyrate CAS No. 36597-90-7

Tetrachloroethyl butyrate

Cat. No.: B13736812
CAS No.: 36597-90-7
M. Wt: 253.9 g/mol
InChI Key: VRVMSNCOWHFEBP-UHFFFAOYSA-N
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Description

Tetrachloroethyl butyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrachloroethyl group attached to a butyrate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrachloroethyl butyrate can be synthesized through the esterification reaction between tetrachloroethanol and butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes . This method allows for better control over reaction conditions and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Tetrachloroethyl butyrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can undergo hydrolysis to form tetrachloroethanol and butyric acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids and other oxidation products.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the tetrachloroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: Tetrachloroethanol and butyric acid.

    Oxidation: Corresponding carboxylic acids and other oxidation products.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Tetrachloroethyl butyrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrachloroethyl butyrate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. For example, it may inhibit histone deacetylases (HDACs) or activate G protein-coupled receptors (GPRs), leading to downstream effects on cellular processes such as gene expression, metabolism, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrachloroethyl butyrate is unique due to the presence of the tetrachloroethyl group, which imparts distinct chemical properties and reactivity compared to other butyrate esters. This makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

36597-90-7

Molecular Formula

C6H8Cl4O2

Molecular Weight

253.9 g/mol

IUPAC Name

1,2,2,2-tetrachloroethyl butanoate

InChI

InChI=1S/C6H8Cl4O2/c1-2-3-4(11)12-5(7)6(8,9)10/h5H,2-3H2,1H3

InChI Key

VRVMSNCOWHFEBP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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